8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique structure combining a pyrido[2,1-b][1,3,5]thiadiazine core with various functional groups
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include various derivatives with modified functional groups.
Scientific Research Applications
8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups can enhance binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents. Compared to these compounds, 8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20FN3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20FN3O2S/c1-28-18-8-2-15(3-9-18)12-25-13-26-21(27)10-19(16-4-6-17(23)7-5-16)20(11-24)22(26)29-14-25/h2-9,19H,10,12-14H2,1H3 |
InChI Key |
MGVGGZNCQIALED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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